

# In-Depth Technical Guide: Discovery and Synthesis of the Antiviral Compound UMM-766

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**UMM-766**, chemically known as 7-fluoro-7-deaza-2'-C-methyladenosine, is a novel nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against various members of the Orthopoxvirus genus.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **UMM-766**, tailored for professionals in the fields of virology, medicinal chemistry, and drug development. The emergence of zoonotic orthopoxviruses, such as monkeypox virus, and the persistent threat of variola virus (the causative agent of smallpox) as a potential bioweapon, underscore the urgent need for effective and orally bioavailable antiviral therapeutics.[1][2] **UMM-766** represents a promising candidate to address this need.

## **Discovery of UMM-766**

**UMM-766** was identified through a high-throughput, high-content, image-based phenotypic screen of a proprietary small molecule library from Merck.[1][4] The screening was designed to identify inhibitors of orthopoxviruses, and **UMM-766** emerged as a lead compound due to its potent antiviral activity and favorable selectivity index.[4]

# Synthesis of UMM-766



The synthesis of **UMM-766** (7-fluoro-7-deaza-2'-C-methyladenosine) has been previously described in the scientific literature, notably in the work of Eldrup et al. (2004) which focused on structure-activity relationships of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of Hepatitis C virus RNA replication. While the specific, step-by-step protocol as it pertains to **UMM-766**'s application against orthopoxviruses is detailed within specialized publications, the general synthetic strategy involves the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a 2'-C-methylribose derivative.

A general workflow for the synthesis of such nucleoside analogs is outlined below.



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of **UMM-766**.

# **Biological Activity and Efficacy In Vitro Antiviral Activity**

**UMM-766** has demonstrated potent in vitro activity against a range of orthopoxviruses in various cell lines. The 50% effective concentration (EC50) values are summarized in the table below.



| Virus                     | Cell Line | EC50 (μM) | Reference |
|---------------------------|-----------|-----------|-----------|
| Vaccinia Virus (VACV)     | MRC-5     | < 1       | [1]       |
| Vaccinia Virus (VACV)     | RAW 264.7 | < 1       | [1]       |
| Rabbitpox Virus<br>(RPXV) | RAW 264.7 | < 1       | [1]       |
| Cowpox Virus (CPXV)       | RAW 264.7 | 2.17      | [1]       |
| Cowpox Virus (CPXV)       | MRC-5     | 8.09      | [1]       |

## In Vivo Efficacy in a Murine Model

The efficacy of **UMM-766** has been evaluated in a lethal and semi-lethal BALB/c mouse model of vaccinia virus infection. Oral administration of **UMM-766** provided significant protection against mortality and reduced disease severity.

| Dosing Regimen<br>(Oral)   | Survival Rate<br>(Lethal Model) | Survival Rate<br>(Semi-lethal Model) | Reference |
|----------------------------|---------------------------------|--------------------------------------|-----------|
| 1 mg/kg/day for 7<br>days  | 10%                             | Not Reported                         | [1]       |
| 3 mg/kg/day for 7<br>days  | 30%                             | Significant<br>improvement           | [1]       |
| 10 mg/kg/day for 7<br>days | 100%                            | 100%                                 | [1]       |

# **Pharmacokinetic Properties**

Pharmacokinetic studies in C57BL/6 mice have demonstrated that **UMM-766** possesses favorable properties for an orally administered therapeutic.



| Parameter                 | Value           | Reference |
|---------------------------|-----------------|-----------|
| Clearance (CI)            | 154.5 mL/min/kg | [1]       |
| Half-life (t1/2)          | 2.9 hours       | [1]       |
| Oral Bioavailability (%F) | 48.8%           | [1]       |
| Plasma Protein Binding    | 15.6%           | [1]       |
| Solubility (PBS, pH 7.4)  | 3.3 mg/mL       | [1]       |

### **Mechanism of Action**

**UMM-766** is a nucleoside analog, and its proposed mechanism of action is the inhibition of the viral DNA-dependent RNA polymerase (DdRp).[1] As a nucleoside analog, it is likely phosphorylated intracellularly to its triphosphate form, which can then be incorporated into the nascent viral RNA chain, leading to chain termination and inhibition of viral replication. While its inhibitory action on the Hepatitis C virus NS5B RNA polymerase has been described as causing chain termination, the precise interactions with the orthopoxvirus polymerase are a subject for further investigation.





Click to download full resolution via product page

Caption: Proposed mechanism of action for UMM-766.

# **Experimental Protocols High-Content Orthopoxvirus Infectivity Assay**

This assay is a high-throughput method used for the initial screening and determination of the in vitro antiviral activity of compounds like **UMM-766**.





Click to download full resolution via product page

Caption: Workflow for the high-content screening assay.



#### **Detailed Methodology:**

- Cell Culture: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a monolayer.
- Compound Preparation: **UMM-766** is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.
- Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with the desired orthopoxvirus at a specific multiplicity of infection (MOI).
- Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient for viral replication (typically 17-24 hours).
- Staining: After incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral antigen and a fluorescently labeled secondary antibody. Cell nuclei are counterstained with a DNA dye (e.g., DAPI).
- Imaging and Analysis: The plates are imaged using an automated high-content imaging system. Image analysis software is used to count the total number of cells and the number of infected cells in each well.
- Data Analysis: The percentage of infected cells is calculated for each compound concentration, and the data is used to generate dose-response curves and calculate the EC50 (the concentration at which 50% of viral infection is inhibited) and CC50 (the concentration at which 50% cytotoxicity is observed) values.

## **Murine Model of Orthopoxvirus Infection**

The in vivo efficacy of **UMM-766** was evaluated in a well-established BALB/c mouse model of vaccinia virus infection.





Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study in a murine model.

#### Detailed Methodology:

- Animals: Female BALB/c mice (e.g., 6-8 weeks old) are used for the study.
- Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal or semi-lethal dose of vaccinia virus (e.g., Western Reserve strain).



- Treatment: Treatment with UMM-766 or a vehicle control is initiated post-infection (e.g., 24 hours) and administered orally by gavage once daily for a specified duration (e.g., 7 days).
- Monitoring: The animals are monitored daily for survival, body weight changes, and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity).
- Endpoints: The primary endpoint is survival over a defined period (e.g., 21 days). Secondary endpoints include changes in body weight and clinical scores.
- Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.

### Conclusion

**UMM-766** is a promising orally bioavailable antiviral compound with potent activity against a broad range of orthopoxviruses. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a murine model make it a strong candidate for further preclinical and clinical development for the treatment of human orthopoxvirus infections, including monkeypox and smallpox. Further studies are warranted to fully elucidate its mechanism of action against the orthopoxvirus DNA-dependent RNA polymerase and to evaluate its efficacy against other orthopoxvirus species in relevant animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]



• To cite this document: BenchChem. [In-Depth Technical Guide: Discovery and Synthesis of the Antiviral Compound UMM-766]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8545543#discovery-and-synthesis-of-the-umm-766-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com